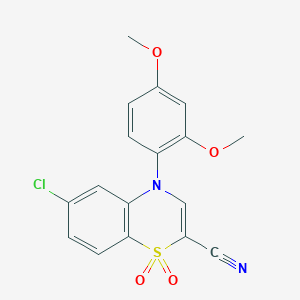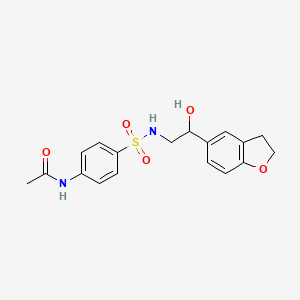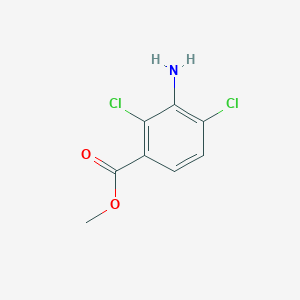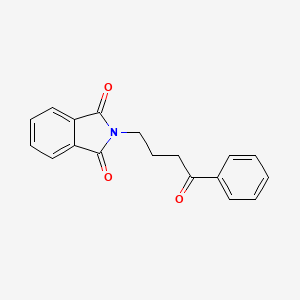![molecular formula C20H22ClNO5 B2738469 2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide CAS No. 2034242-53-8](/img/structure/B2738469.png)
2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a chlorophenoxy group, a dihydrobenzo[b][1,4]dioxin group, and a propanamide group. These groups are common in many pharmaceuticals and industrial chemicals, so this compound could potentially have a variety of uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrobenzo[b][1,4]dioxin group suggests that the compound could have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group could potentially undergo nucleophilic substitution reactions, while the propanamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Aplicaciones Científicas De Investigación
Antibacterial Properties : A compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, has been designed to act as a pro-drug that releases a lethal species specifically within the target anaerobic bacterial cell. This has potential implications for treating infections caused by anaerobic bacteria (Dickens et al., 1991).
Antimicrobial Activity : Novel quinazolinone derivatives have been synthesized for their antimicrobial properties. These include compounds like 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, showing promise in combatting microbial infections (Habib et al., 2012).
Anticancer Evaluation : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown significant anticancer activity against various cancer cell lines, suggesting potential therapeutic applications in oncology (Ravinaik et al., 2021).
Antitumor and Antimicrobial Properties : Two new compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, isolated from marine endophytic fungi, have shown moderate antitumor and antimicrobial activity. This indicates potential use in developing new therapeutics for both cancer and infectious diseases (Xia et al., 2011).
Synthesis of Thermosetting Systems : The development of novel thermosetting systems based on multi-functional benzoxazines, which includes derivatives like 3-(2-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazine, has been explored. These materials exhibit improved thermal, viscoelastic, and mechanical properties, making them suitable for high-performance applications (Gilbert et al., 2018).
Oxidative Aminocarbonylation-Cyclization Reactions : Research on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines has been conducted. This highlights the compound's relevance in organic synthesis and pharmaceuticals (Gabriele et al., 2006).
Polymer Synthesis : The compound has been used in the synthesis of ordered polyamides, demonstrating its utility in the field of polymer chemistry and materials science (Ueda & Sugiyama, 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-20(2,27-15-6-4-14(21)5-7-15)19(24)22-12-16(23)13-3-8-17-18(11-13)26-10-9-25-17/h3-8,11,16,23H,9-10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXVACNKXUTCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC2=C(C=C1)OCCO2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)



![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)


![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)


![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)